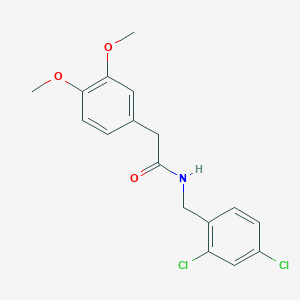![molecular formula C19H15Cl2N7O4 B10895219 N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10895219.png)
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, such as chloro, nitro, and pyrazole moieties, which contribute to its diverse chemical properties and reactivity.
準備方法
The synthesis of N3-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the chloro and nitro groups: Chlorination and nitration reactions are performed using reagents such as thionyl chloride and nitric acid, respectively.
Coupling reactions: The final step involves coupling the pyrazole derivative with an isoxazole carboxamide precursor under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反応の分析
N~3~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Coupling reactions: The compound can be used in further coupling reactions to form more complex molecules, utilizing reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential bioactivity could lead to the development of new therapeutic agents for treating various diseases.
Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
作用機序
N-[4-クロロ-1-(2-クロロベンジル)-1H-ピラゾール-3-イル]-5-メチル-4-[(4-ニトロ-1H-ピラゾール-1-イル)メチル]-1,2-オキサゾール-3-カルボキサミドがその効果を発揮するメカニズムは、酵素や受容体などの特定の分子標的との相互作用によるものと考えられます。この化合物の複数の官能基により、水素結合、疎水性相互作用、π-πスタッキングなど、さまざまな相互作用を形成することが可能になり、その標的の活性を調節することができます。
類似化合物との比較
類似化合物
N-[4-クロロ-1-(2-クロロベンジル)-1H-ピラゾール-3-イル]-5-メチル-1,2-オキサゾール-3-カルボキサミド: ニトロ基がないため、反応性と生物活性に影響を与える可能性があります。
N-[4-クロロ-1-(2-クロロベンジル)-1H-ピラゾール-3-イル]-4-[(4-ニトロ-1H-ピラゾール-1-イル)メチル]-1,2-オキサゾール-3-カルボキサミド: 同様の構造ですが、置換パターンが異なるため、化学的および生物学的特性が異なります。
独自性
ピラゾール環とオキサゾール環の両方が存在し、ニトロ基も存在することで、N-[4-クロロ-1-(2-クロロベンジル)-1H-ピラゾール-3-イル]-5-メチル-4-[(4-ニトロ-1H-ピラゾール-1-イル)メチル]-1,2-オキサゾール-3-カルボキサミドは、そのクラスで独自なものとなっています。
特性
分子式 |
C19H15Cl2N7O4 |
|---|---|
分子量 |
476.3 g/mol |
IUPAC名 |
N-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H15Cl2N7O4/c1-11-14(9-26-8-13(6-22-26)28(30)31)17(25-32-11)19(29)23-18-16(21)10-27(24-18)7-12-4-2-3-5-15(12)20/h2-6,8,10H,7,9H2,1H3,(H,23,24,29) |
InChIキー |
TYMBPVFBTORLQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C(=O)NC2=NN(C=C2Cl)CC3=CC=CC=C3Cl)CN4C=C(C=N4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(allyloxy)benzylidene]-2,4-dichlorobenzohydrazide](/img/structure/B10895137.png)
![(4-Benzylpiperazin-1-yl){5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methanone](/img/structure/B10895145.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B10895149.png)
![6-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10895169.png)
![4-[(2-chlorophenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B10895170.png)
![N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B10895171.png)


![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B10895181.png)
![(3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10895186.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B10895189.png)
![4-[1-[(2-chloro-4-fluorophenyl)methyl]indol-3-yl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B10895209.png)
![N-(2-fluorophenyl)-2-[(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B10895213.png)
![4-{[(E)-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895216.png)
